molecular formula C15H12Cl2N2 B352450 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 193013-85-3

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole

Cat. No.: B352450
CAS No.: 193013-85-3
M. Wt: 291.2g/mol
InChI Key: FISAKEHVGYZHRQ-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole is an organic compound belonging to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorophenylmethyl group and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-6-7-12(16)8-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAKEHVGYZHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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